molecular formula C7H14O6 B1678631 L-Quebrachitol CAS No. 642-38-6

L-Quebrachitol

Cat. No.: B1678631
CAS No.: 642-38-6
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

L-Quebrachitol is a natural monomethyl ether derivative of inositol . It primarily targets pre-osteoblastic MC3T3-E1 cells . These cells play a crucial role in bone formation, making them a significant target for substances that can promote osteoblastogenesis .

Biochemical Pathways

This compound affects several biochemical pathways. It triggers the BMP-2 response and upregulates the expression of regulatory genes associated with the mitogen-activated protein kinase (MAPK) and wingless-type MMTV integration site (Wnt)/β-catenin signaling pathways . These pathways are crucial for bone formation and remodeling, and their modulation can lead to enhanced osteoblastogenesis .

Pharmacokinetics

It’s worth noting that this compound is a naturally occurring compound found in various plants , suggesting it may have good bioavailability

Result of Action

The action of this compound results in significant cellular and molecular effects. It promotes the proliferation, differentiation, and mineralization of MC3T3-E1 cells . This leads to an increase in bone matrix proteins and a decrease in factors that inhibit bone formation . As a result, this compound may contribute to the prevention and treatment of conditions like osteoporosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been extracted from sea buckthorn leaves and natural rubber latex , suggesting that its efficacy and stability might be affected by the conditions of these plants. Additionally, its action might be influenced by the specific conditions inside the body, such as the presence of insulin resistance . .

Biochemical Analysis

Biochemical Properties

L-Quebrachitol plays a crucial role in biochemical reactions, particularly in the modulation of glucose and lipid metabolism. It interacts with enzymes such as α-amylase, exhibiting competitive inhibition, which helps in regulating glucose levels . Additionally, this compound influences the expression of proteins like PPARα, which is involved in lipid metabolism . These interactions highlight the compound’s potential as a functional food additive and pharmaceutical agent against metabolic disorders.

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In insulin-resistant HepG2 cells, this compound increases glucose consumption and decreases the levels of total triglycerides and non-esterified fatty acids . It also modulates cell signaling pathways by attenuating the expression of G6Pase and enhancing PPARα expression . These effects suggest that this compound can improve cellular metabolism and function, making it a promising candidate for treating metabolic diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits α-amylase, leading to reduced glucose production . Additionally, this compound upregulates the expression of BMP-2, runt-related transcription factor (Runx2), and MAPK signaling pathways (ERK, JNK, p38α), which are crucial for osteoblast differentiation and bone formation . These molecular interactions underline the compound’s multifaceted role in regulating metabolic and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its bioactivity during in vitro studies . Long-term exposure to this compound has shown sustained improvements in glucose and lipid metabolism in insulin-resistant cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve glucose and lipid metabolism without any adverse effects At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It interacts with enzymes such as α-amylase and G6Pase, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s ability to modulate glucose and lipid homeostasis, making it a valuable candidate for metabolic disorder treatments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that this compound reaches its site of action, where it can exert its therapeutic effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows this compound to effectively interact with its target biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quebrachitol can be synthesized through the methylation of myo-inositol. The process involves the methylation of myo-inositol to form bornesitol, which is then epimerized to produce quebrachitol .

Industrial Production Methods: A cost-efficient method of extracting L-quebrachitol from natural rubber latex has been developed. The process involves the acid coagulation of natural rubber latex, followed by the addition of quicklime and distillation under reduced pressure to remove water. The solid substance is then ground to powder, redissolved in ethanol, and purified using a silica gel column. The solution is concentrated using heat and cooled to crystallize, yielding white crystals of this compound .

Chemical Reactions Analysis

Types of Reactions: Quebrachitol undergoes various chemical reactions, including demethylation and crystallization. For instance, quebrachitol can be demethylated using 57% hydroiodic acid to form L-chiro-inositol .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Quebrachitol is similar to other methylated cyclitols such as:

  • Bornesitol (1-O-methyl-myo-inositol)
  • Ononitol (4-O-methyl-myo-inositol)
  • Sequoyitol (5-O-methyl-myo-inositol)
  • Pinitol (3-O-methyl-chiro-inositol)

Uniqueness: Quebrachitol is unique due to its specific methylation at the 2-O position and its role in the transport of photosynthates in plants . Unlike other cyclitols, quebrachitol is not associated with osmotic stress in plants .

Properties

IUPAC Name

6-methoxycyclohexane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-38-6, 10284-63-6, 60537-25-9, 484-68-4
Record name L-Quebrachitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Pinitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC231332
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Pinitol
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Record name L-Quebrachitol
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of L-Quebrachitol?

A1: this compound has a molecular formula of C7H14O6 and a molecular weight of 194.18 g/mol. []

Q2: How can this compound be characterized using spectroscopic techniques?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR analyses provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , , ]
  • Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
  • X-ray Diffraction: Single-crystal X-ray analysis can provide a three-dimensional representation of the molecule, revealing its crystal structure and conformation. [, ]

Q3: Where is this compound naturally found?

A3: this compound is primarily found in the serum of the rubber tree, Hevea brasiliensis. It can also be found in other plant species, such as Elaeagnus formosana Nakai and litchi fruit. [, , , , ]

Q4: What is the sweetness of this compound compared to sucrose?

A4: Studies suggest that this compound exhibits approximately twice the sweetness of sucrose. []

Q5: Does this compound exhibit antibacterial activity?

A5: Research indicates that this compound does not show antibacterial activity against common bacteria like Staphylococcus aureus and Streptococcus mutans. []

Q6: What is the effect of this compound on osteoblastogenesis?

A6: this compound has been shown to promote the proliferation, differentiation, and mineralization of MC3T3-E1 cells, a pre-osteoblastic cell line. []

Q7: How does this compound affect cellular signaling pathways related to bone formation?

A7: this compound appears to stimulate osteoblastogenesis through various mechanisms, including:

  • Upregulating Bone Morphogenetic Protein-2 (BMP-2) and Runt-related transcription factor-2 (Runx2), key regulators of bone formation. []
  • Activating the Mitogen-activated Protein Kinase (MAPK) and Wingless-type MMTV Integration Site (Wnt)/β-catenin signaling pathways, involved in cell proliferation and differentiation. []
  • Downregulating the Receptor Activator of Nuclear factor-κB Ligand (RANKL) mRNA level, potentially inhibiting bone resorption. []

Q8: Can this compound impact glucose and lipid metabolism?

A8: Studies on HepG2 cells, a human liver cell line, suggest that this compound extract and the purified compound may:

  • Inhibit α-amylase activity, potentially influencing carbohydrate digestion and absorption. []
  • Increase glucose consumption and reduce Total Triglyceride (TG) and Non-Esterified Fatty Acid (NEFA) content in insulin-resistant HepG2 cells. []
  • Modulate the expression of genes involved in glucose and lipid metabolism, such as Glucose-6-phosphatase (G6Pase) and Peroxisome Proliferator-activated receptor alpha (PPARα). []

Q9: Does this compound possess phytotoxic or nematicide properties?

A9: Research suggests that this compound and extracts from Croton ehrenbergii, a plant rich in this compound, can inhibit seed germination and root/stem elongation in some plant species, particularly dicotyledons. [] Additionally, this compound demonstrated nematicidal activity against Meloidogyne incognita larvae. []

Q10: How is this compound used as a chiral building block in organic synthesis?

A10: this compound's chiral nature and well-defined stereochemistry make it a valuable starting material for synthesizing various enantiomerically pure compounds. Its rigid cyclohexane ring, with multiple functional groups, allows for selective transformations and manipulations, enabling the construction of complex molecules. [6, 13-16, 18, 20-22, 24, 26-28]

Q11: Can you provide examples of compounds synthesized using this compound?

A11: this compound has been utilized in the synthesis of a variety of compounds, including:

  • Inositol Phosphates: D-myo-inositol 1-phosphate, a key signaling molecule. [, ]
  • Pharmaceutical Intermediates: Analogues of Fumagillin and Ovalicin, antiangiogenic agents; D-3-deoxy-3-fluoro- and D-3-chloro-3-deoxy- analogues of Phosphatidylinositol, potential anticancer agents. [, , ]

Q12: How has computational chemistry been applied to study this compound?

A12: Computational methods have been employed to:

  • Investigate solvent effects on NMR chemical shifts: Monte Carlo simulations and Density Functional Theory (DFT) calculations have been used to model the influence of water solvation on the 1H NMR spectrum of this compound. []
  • Predict IR and NMR spectra of this compound derivatives: DFT calculations have proven reliable in predicting spectroscopic data, aiding in structural characterization. []
  • Study interactions with other molecules: Theoretical calculations can provide insights into the binding energy and thermodynamic parameters associated with this compound's interaction with other molecules, such as phosphorylcholine in chromatographic stationary phases. []

Q13: How does this compound influence the properties of centrifuged natural rubber?

A13: Adding this compound to centrifuged natural rubber (CNR) has been shown to:

  • Reduce the vulcanization time (T90). []
  • Enhance tensile strength. []
  • Lower the glass transition temperature (Tg). []
  • Improve strain-induced crystallization. []

Q14: What are the main challenges hindering the commercialization of this compound?

A14: The primary hurdles to commercial-scale production of this compound include:

  • High recovery costs: Extracting and purifying this compound from natural sources can be expensive. []
  • Unfavorable organic synthesis steps: Utilizing this compound as a starting material for synthesizing active pharmaceutical ingredients often necessitates complex and costly chemical transformations. []

Q15: What are potential solutions to overcome these challenges?

A15: Several avenues are being explored to enhance the commercial viability of this compound, including:

  • Optimizing extraction and purification methods: Developing more efficient and cost-effective techniques for isolating this compound from natural sources is crucial. [, ]
  • Exploring biotransformation approaches: Harnessing enzymatic reactions to convert this compound into desired products could offer a more sustainable and economically viable alternative to traditional organic synthesis. []

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